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Abstract

This technical guide provides a comprehensive overview of acetobromo-a-D-galactose
(2,3,4,6-tetra-O-acetyl-a-D-galactopyranosyl bromide), a key glycosyl donor in carbohydrate
chemistry. The document details its chemical structure, stereochemistry, and physical
properties. Furthermore, it presents representative experimental protocols for its synthesis,
purification, and characterization, alongside its primary application in the Koenigs-Knorr
glycosylation reaction for the formation of a- and [3-galactosides. This guide is intended to be a
valuable resource for researchers in glycobiology, medicinal chemistry, and drug development.

Chemical Structure and Stereochemistry

Acetobromo-a-D-galactose, also known as 2,3,4,6-tetra-O-acetyl-a-D-galactopyranosyl
bromide, is a fully protected derivative of D-galactose. The pyranose ring is in a chair
conformation, and the stereochemistry of the substituents is crucial for its reactivity and the
stereochemical outcome of glycosylation reactions. The International Union of Pure and
Applied Chemistry (IUPAC) name for this compound is [(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-
bromooxan-2-yljmethyl acetate[1].
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The key stereochemical features are:
» D-configuration: The stereocenter at C5 has the R-configuration, defining it as a D-sugar.

o Galacto-configuration: The hydroxyl group at C4 is in an axial position, distinguishing it from
the glucose analogue where it is equatorial.

e a-anomer: The bromine atom at the anomeric carbon (C1) is in an axial position. This is a
critical feature as it influences the stereoselectivity of glycosylation reactions. The anomeric
configuration is typically confirmed by *H NMR spectroscopy, where the coupling constant
between H1 and H2 (J1,2) is characteristically around 4 Hz for the a-anomer.

The chemical structure, including the stereochemistry, is unambiguously represented by its
SMILES (Simplified Molecular Input Line Entry System) string: CC(=0)OC[C@ @H]1--INVALID-
LINK--Br)OC(=0)C)OC(=0)C)OC(=0)CI[1].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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